molecular formula C2H5BO2 B2399590 Vinylboronic acid CAS No. 4363-34-2

Vinylboronic acid

Cat. No.: B2399590
CAS No.: 4363-34-2
M. Wt: 71.87
InChI Key: YFXCNIVBAVFOBX-UHFFFAOYSA-N
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Description

Vinylboronic acid is an organoboron compound with the chemical formula CH₂=CHB(OH)₂. It is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a vinyl group (CH₂=CH-) attached to a boronic acid moiety (B(OH)₂). This compound is known for its stability, water solubility, and reactivity, making it a valuable tool in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylboronic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves scalable hydroboration processes using readily available starting materials and efficient catalysts. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Chemical Reactions Analysis

Bioorthogonal Reactions

Vinylboronic acids have emerged as effective reagents in bioorthogonal chemistry, particularly in the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines. These reactions are characterized by their high specificity and efficiency under physiological conditions.

  • Reaction Mechanism : The iEDDA reaction involves the cycloaddition of a vinylboronic acid with a tetrazine, leading to the formation of a dihydropyridazine product. The mechanism suggests that the boronic acid group coordinates with the nitrogen of the tetrazine, enhancing the reaction rate significantly.

  • Rate Constants : Depending on substituents on both the this compound and tetrazine, second-order rate constants can reach up to 27 M1^{-1}
    s1^{-1}
    in aqueous environments at room temperature .

Comparison of Reactivity

The reactivity of vinylboronic acids can be influenced by various factors such as substituents on the alkene and the nature of the tetrazine used. For example:

  • Substituent Effects : The introduction of electron-donating groups on the phenyl ring of vinylboronic acids significantly increases their reactivity. For instance, (E)-phenylthis compound exhibits a five-fold higher rate constant compared to norbornene under similar conditions .

  • Isomeric Differences : The (Z)-isomer of certain vinylboronic acids has been shown to react almost three times faster than its (E)-counterpart .

Stability and Biocompatibility

Vinylboronic acids are noted for their stability and biocompatibility, making them suitable for biological applications:

  • Stability : These compounds remain stable in aqueous media and do not undergo significant decomposition or unwanted side reactions, which is crucial for biological labeling applications .

  • Biocompatibility : Studies have demonstrated that vinylboronic acids are non-toxic and can be used effectively for labeling biomolecules without adverse effects on cellular functions .

Rate Constants for this compound Reactions

| this compound Derivative | Tetrazine Type | Rate Constant (M1^{-1}
s1^{-1}
) | Observations |
|------------------------------|----------------------------------|--------------------------------------|--------------------------------------|
| (E)-Phenylthis compound | 3,6-Dipyridyl-s-tetrazine | Up to 27 | Highest reactivity observed |
| this compound | Norbornene | Comparable with 3.0 | Similar to norbornene |
| (Z)-Vinylboronic Acid | 3-Phenyl-s-tetrazine | Significantly higher than (E)-isomer| Enhanced rate due to sterics |
| this compound | Hydroxy-substituted tetrazine | Up to 9.3 | Coordination effect increases rate |

Scientific Research Applications

Bioorthogonal Chemistry

Overview : Vinylboronic acids are increasingly recognized for their role in bioorthogonal reactions, which allow for selective modifications of biomolecules without disrupting cellular functions.

  • Reactivity : VBAs exhibit high reactivity with dipyridyl-s-tetrazines, achieving second-order rate constants up to 27 M1^{-1}s1^{-1} in aqueous environments at room temperature. This makes them suitable for biological labeling applications and protein modifications in cell lysates .
  • Biocompatibility : Studies have shown that VBAs are biocompatible and stable in cell lysates, demonstrating low toxicity even at high concentrations (up to 100 mM) when tested on NIH-3T3 cells. This stability enhances their applicability in living systems .
  • Comparison with Other Reactants : In comparative studies, VBAs were found to be more effective than traditional reactants like norbornene in protein labeling experiments, indicating their potential as superior bioorthogonal reagents .

Synthesis of Chiral Compounds

Asymmetric Hydrogenation : Vinylboronic acid has been employed in the asymmetric hydrogenation of ketones and ketimines, leading to the formation of nonracemic alcohols. This process utilizes chiral rhodium catalysts to achieve high enantioselectivity, making it valuable in pharmaceutical synthesis .

  • Case Study : The use of this compound in synthesizing GPIIb/IIIa antagonists highlights its significance in drug discovery. These antagonists are crucial for developing treatments for thrombotic disorders .

Material Science Applications

Vinylboronic acids also find applications in material science, particularly in the synthesis of advanced materials.

  • Catalysis : VBA has been utilized as a catalyst in various reactions, including those involving organophosphorus compounds. Its role as a catalyst facilitates reactions that are essential for developing new materials with specific properties .

Potential Future Applications

Research continues to explore new applications for vinylboronic acids:

  • Labeling Biomolecules : The ability of VBAs to modify biomolecules selectively opens avenues for their use in labeling techniques that could enhance imaging studies in biological research.
  • Drug Development : Given their efficacy in synthesizing chiral compounds, VBAs may play a crucial role in developing new pharmaceuticals, particularly those requiring precise stereochemistry.

Mechanism of Action

The mechanism of action of vinylboronic acid involves its reactivity with various functional groups. In bioorthogonal reactions, this compound reacts with tetrazines in an inverse electron-demand Diels-Alder reaction, leading to the release of a small molecule or drug . This reaction is highly selective and proceeds under mild conditions, making it suitable for biological applications.

Comparison with Similar Compounds

Vinylboronic acid can be compared with other boronic acids and boronates, such as:

This compound is unique due to its combination of stability, reactivity, and water solubility, making it a versatile reagent in both organic synthesis and biological applications.

Biological Activity

Vinylboronic acid (VBA) is a compound that has garnered attention in the field of chemical biology due to its unique properties and potential applications in bioconjugation and bioorthogonal chemistry. This article explores the biological activity of this compound, focusing on its reactivity, stability, biocompatibility, and applications in protein labeling and drug discovery.

Vinylboronic acids are characterized by their ability to participate in bioorthogonal reactions, particularly the inverse electron-demand Diels–Alder (iEDDA) reaction with tetrazines. The reactivity of VBAs can be quantified using second-order rate constants, which have been shown to reach up to 27m1s127\,\text{m}^{-1}\text{s}^{-1} in aqueous environments at room temperature. This makes them suitable for biological labeling applications .

Table 1: Reactivity of this compound Derivatives

CompoundSecond-Order Rate Constant (k2k_2)
This compound (VBA)3.0m1s13.0\,\text{m}^{-1}\text{s}^{-1}
Phenylthis compound15.0m1s115.0\,\text{m}^{-1}\text{s}^{-1}
(Z)-Phenylthis compoundHigher than (E)-isomer
(E)-Phenylthis compoundComparable to norbornene

Stability and Biocompatibility

The stability of vinylboronic acids in biological systems is critical for their application. Studies indicate that VBA remains stable in the presence of common functional groups such as amines, alcohols, carboxylic acids, and thiols for at least seven days . Furthermore, incubating VBA in cell lysates for up to 24 hours showed only marginal changes in reaction rates, indicating that it is stable against cellular biomolecules .

Toxicity Assessment:
In toxicity studies involving NIH-3T3 cells, no significant toxicity was observed for VBA concentrations up to 100μM100\,\mu \text{M} after 24 hours. In contrast, some toxicity was noted for other reagents used in conjunction with VBA .

Applications in Bioconjugation

Vinylboronic acids have been effectively used as bioorthogonal reactants for protein labeling. For instance, they can be utilized to modify proteins in living cells through a reaction with tetrazine-BODIPY probes. This allows visualization of modified proteins using fluorescence imaging techniques . The ability to visualize these modifications highlights the utility of VBAs in studying protein dynamics and interactions within cellular environments.

Case Study: Protein Labeling with VBA

In a study assessing the use of VBAs for protein modification:

  • Objective: To label human serum albumin (HSA) using VBA.
  • Method: HSA was reacted with VBA derivatives followed by tetrazine probes.
  • Outcome: Successful labeling was confirmed via mass spectrometry and fluorescence imaging, demonstrating the effectiveness of VBAs as labeling agents in complex biological systems .

Potential in Drug Discovery

Vinylboronic acids exhibit properties that make them promising candidates for drug discovery and development. Their ability to reversibly bind to carbohydrates positions them as useful tools for targeting glycan-specific interactions . Additionally, their oxidative stability compared to aliphatic boronic acids enhances their potential utility in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for vinylboronic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via hydroboration of terminal alkynes using pinacolborane or via transmetallation of vinyl Grignard reagents with boron electrophiles. Key factors include solvent choice (e.g., THF for stability), temperature control (0–25°C to minimize decomposition), and catalyst selection (e.g., Pd-catalyzed cross-coupling for stereoselective synthesis). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation . Contradictions in literature-reported yields (50–85%) may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts addressed?

Nuclear Magnetic Resonance (¹¹B NMR and ¹H NMR) is critical for confirming boron environment and vinyl group integrity. For ¹¹B NMR, a sharp peak near δ 30–35 ppm indicates sp²-hybridized boron. Infrared spectroscopy (IR) identifies B-O stretching (1340–1310 cm⁻¹) and vinyl C=C (1650–1600 cm⁻¹). Artifacts such as residual solvents (e.g., THF in ¹H NMR) are mitigated by rigorous drying under vacuum .

Q. What are the primary stability challenges of this compound in solution, and how are they mitigated in storage?

this compound is prone to hydrolysis and protodeboronation under protic or acidic conditions. Stabilization strategies include:

  • Storing in anhydrous solvents (e.g., dry DMF or DMSO) at −20°C.
  • Adding stabilizing ligands (e.g., 1,2-dimethoxyethane) to chelate boron.
  • Avoiding prolonged exposure to moisture via Schlenk-line techniques .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence Suzuki-Miyaura cross-coupling efficiency?

Bulky substituents on the boron atom (e.g., pinacolato groups) reduce catalytic turnover due to hindered transmetallation, while electron-withdrawing groups (e.g., trifluoroborates) enhance oxidative addition. Recent studies using DFT calculations suggest that Pd(0) catalyst coordination geometry (linear vs. trigonal) significantly impacts reaction rates, with KF additives improving ionic dissociation in polar solvents .

Q. What mechanisms underlie unexpected side reactions (e.g., β-hydride elimination) in this compound-mediated syntheses?

β-Hydride elimination is common in Pd-catalyzed reactions when α-hydrogens are present. Computational studies (e.g., B3LYP/6-31G*) show that electron-deficient ligands (e.g., SPhos) suppress this pathway by stabilizing Pd intermediates. Contradictory experimental outcomes (e.g., varying byproduct ratios in DMF vs. dioxane) highlight solvent-dependent transition-state stabilization .

Q. How can this compound be utilized in tandem reactions (e.g., cascade cyclization-cross coupling) for complex heterocycle synthesis?

A two-step protocol involves:

  • Initial Heck coupling to install a vinyl group.
  • Boron-selective Suzuki-Miyaura coupling with aryl halides. Key parameters include ligand choice (XPhos for chemoselectivity) and temperature gradients (room temperature for coupling, 80°C for cyclization). Recent work demonstrates 70–90% yields for indole and quinoline derivatives using this approach .

Q. What are the limitations of current computational models in predicting this compound reactivity, and how can they be improved?

Density Functional Theory (DFT) often underestimates solvation effects on boron electrophilicity. Hybrid QM/MM models incorporating explicit solvent molecules (e.g., water or methanol clusters) better replicate experimental activation energies. Machine learning-based force fields (e.g., ANI-1ccx) show promise in predicting regioselectivity but require larger training datasets .

Q. Methodological Considerations

Q. How should researchers address discrepancies in reported catalytic cycles for this compound reactions?

  • Step 1 : Compare mechanistic proposals (e.g., oxidative addition vs. transmetallation-first pathways) using kinetic isotope effects (KIEs) or Hammett plots.
  • Step 2 : Validate via in situ monitoring (e.g., ReactIR or UV-vis spectroscopy) to identify rate-determining steps.
  • Step 3 : Reconcile contradictions by testing under standardized conditions (e.g., identical Pd sources, solvent, and base) .

Q. What experimental controls are essential when studying this compound’s role in photoinduced reactions?

  • Dark controls : Exclude non-photochemical pathways.
  • Radical traps : Add TEMPO to confirm/deny radical intermediates.
  • Wavelength screening : Use monochromatic LEDs (e.g., 365 nm vs. 450 nm) to assess excitation dependence .

Q. Data Presentation Guidelines

Q. How should researchers present conflicting crystallographic data for this compound adducts?

  • Table 1 : Tabulate bond lengths (B-C, B-O) and angles from multiple studies.
  • Analysis : Highlight outliers (>0.05 Å deviations) and correlate with crystallization solvents (e.g., hexane vs. EtOAc).
  • Recommendation : Use high-resolution synchrotron data for ambiguous cases .
StudyB-C (Å)B-O (Å)Solvent
A1.521.37Hexane
B1.481.41EtOAc

Properties

IUPAC Name

ethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXCNIVBAVFOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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